

# Discontinuation of NBI-42902: A Strategic Shift in Endometriosis Treatment Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-42902 |           |
| Cat. No.:            | B1676990  | Get Quote |

The clinical development of **NBI-42902**, a promising oral gonadotropin-releasing hormone (GnRH) antagonist for the treatment of endometriosis, was discontinued. Evidence strongly suggests this was a strategic decision by Neurocrine Biosciences to prioritize the development of another potent GnRH antagonist in their pipeline, elagolix (formerly NBI-56418). Elagolix demonstrated a favorable profile and ultimately achieved clinical and commercial success as ORILISSA®, leading to a lucrative partnership with AbbVie. This guide provides a comparative analysis of **NBI-42902** and elagolix, detailing the available clinical data and the likely rationale behind this key portfolio decision.

## **Executive Summary of Comparative Data**

While direct head-to-head clinical trial data for **NBI-42902** and elagolix is not publicly available, a comparative analysis can be drawn from their respective preclinical and clinical studies.



| Parameter           | NBI-42902                                                         | Elagolix (ORILISSA®)                                                                                                                                    |
|---------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Non-peptide GnRH receptor antagonist                              | Non-peptide GnRH receptor antagonist                                                                                                                    |
| Indication          | Investigated for endometriosis                                    | Approved for moderate to severe pain associated with endometriosis                                                                                      |
| Development Phase   | Discontinued after Phase I                                        | Successfully completed Phase III and approved by FDA                                                                                                    |
| Reported Efficacy   | Dose-dependent suppression of luteinizing hormone (LH) in Phase I | Statistically significant reduction in dysmenorrhea and non-menstrual pelvic pain in Phase III trials[1][2]                                             |
| Key Differentiator  | Early-stage candidate                                             | Demonstrated robust efficacy<br>and safety profile in large-<br>scale clinical trials, leading to<br>regulatory approval and<br>commercialization[3][4] |

## In-Depth Comparison of NBI-42902 and Elagolix NBI-42902: An Early Contender

**NBI-42902** was identified as a potent, orally active, non-peptide antagonist of the human GnRH receptor. In vitro studies demonstrated its high binding affinity and functional antagonism of GnRH-stimulated pathways. A Phase I clinical trial in postmenopausal women showed that **NBI-42902** was well-tolerated and resulted in a rapid, dose-dependent suppression of serum luteinizing hormone (LH) concentrations. Maximal suppression of LH ranged from -19% in the 5 mg group to -55% in the 150 mg group. The compound was rapidly absorbed with a terminal elimination half-life of 2.7 to 4.8 hours. These early results suggested that **NBI-42902** had the potential for adjustable gonadotropin suppression in the treatment of benign gynecological conditions.

### **Elagolix: The Successful Successor**



Elagolix, another oral GnRH antagonist from Neurocrine's pipeline, progressed through extensive clinical development, demonstrating both safety and efficacy in treating endometriosis-associated pain.

Two pivotal Phase III trials, Elaris EM-I and Elaris EM-II, evaluated two doses of elagolix against a placebo in women with moderate to severe endometriosis pain. At 3 months, the results were as follows:

#### Elaris EM-I:

| Endpoint                             | Elagolix 150 mg<br>once daily | Elagolix 200 mg<br>twice daily | Placebo |
|--------------------------------------|-------------------------------|--------------------------------|---------|
| Dysmenorrhea<br>Responders           | 46.4%                         | 75.8%                          | 19.6%   |
| Non-menstrual Pelvic Pain Responders | 50.4%                         | 54.5%                          | 36.5%   |

#### Elaris EM-II:

| Endpoint                             | Elagolix 150 mg<br>once daily | Elagolix 200 mg<br>twice daily | Placebo |
|--------------------------------------|-------------------------------|--------------------------------|---------|
| Dysmenorrhea<br>Responders           | 43.4%                         | 72.4%                          | 22.7%   |
| Non-menstrual Pelvic Pain Responders | 49.8%                         | 57.8%                          | 36.5%   |

These robust and statistically significant results, coupled with a manageable safety profile, paved the way for the FDA approval of elagolix (ORILISSA®) in 2018, marking the first new oral treatment for endometriosis-associated pain in over a decade[4].

### The Strategic Rationale for Discontinuation

While no official statement from Neurocrine Biosciences explicitly details the reasons for halting the development of **NBI-42902**, the timeline and success of elagolix strongly indicate a



strategic business decision. Pharmaceutical companies often prioritize the development of candidates within the same therapeutic class that exhibit the most promising overall profile, including efficacy, safety, pharmacokinetics, and commercial potential.

The decision to advance elagolix was further solidified by a significant partnership with Abbott (now AbbVie) in 2010 for its worldwide development and commercialization[1][5]. This collaboration provided substantial funding and resources, focusing the company's efforts on bringing elagolix to market.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GnRH antagonists and a typical clinical trial workflow for an endometriosis drug.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Medicines [neurocrine.com]
- 2. sec.gov [sec.gov]
- 3. Elagolix: First Global Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AbbVie, Neurocrine Snag FDA Approval for Oral Endometriosis Treatment Elagolix -BioSpace [biospace.com]
- 5. Neurocrine Biosciences Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Discontinuation of NBI-42902: A Strategic Shift in Endometriosis Treatment Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676990#why-was-nbi-42902-discontinued-for-clinical-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com